Swertifrancheside

描述

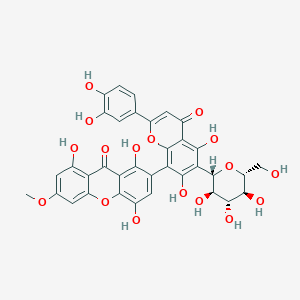

Swertifrancheside is a unique flavone-xanthone dimer isolated from the plant Swertia franchetiana. This compound is notable for its anti-HIV activity, specifically as an inhibitor of HIV-1 reverse transcriptase . The structure of this compound includes a coupling between 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one and C-glycosylated 5,7,3’,4’-tetrahydroxyflavone .

准备方法

Swertifrancheside is typically isolated from the plant Swertia franchetiana through a series of chromatographic techniques. The isolation process involves the use of various solvents and chromatographic methods to separate the compound from other constituents of the plant . The structure of this compound is elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

化学反应分析

Swertifrancheside undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

Reduction: The carbonyl groups in the xanthone moiety can be reduced to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

HIV Reverse Transcriptase Inhibition

Swertifrancheside has been identified as a moderately potent inhibitor of HIV reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making it a target for antiretroviral therapies. The compound's structure, characterized as a flavone-xanthone C-glucoside, suggests that it may interact with the enzyme in a way that disrupts its function, thereby inhibiting viral replication. Research indicates that this compound can serve as a lead compound for the development of new antiretroviral drugs targeting HIV .

Antioxidant Properties

In addition to its antiviral activity, this compound exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models. This property positions it as a potential therapeutic agent for conditions exacerbated by oxidative stress .

Traditional Medicine Applications

This compound has also been utilized in traditional medicine practices, particularly in Asian cultures where Swertia franchetiana is used for its purported health benefits. The compound is believed to possess anti-inflammatory and hepatoprotective effects, making it relevant for treating liver diseases and inflammatory conditions. Ethnopharmacological studies highlight its historical use in managing ailments such as jaundice and hepatitis .

Potential in Cancer Therapy

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects commonly associated with conventional chemotherapy. Further investigation into its mechanisms of action could pave the way for new cancer therapies leveraging this compound's unique properties .

Table: Summary of Research Findings on this compound

作用机制

Swertifrancheside exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus . The compound binds to the enzyme and prevents it from synthesizing DNA from the viral RNA template, thereby blocking the replication of the virus .

相似化合物的比较

Swertifrancheside is unique among flavone-xanthone dimers due to its specific structure and anti-HIV activity. Similar compounds include:

Swertiaxanthone-I: Another xanthone derivative isolated from the same genus, but with different structural features.

Swertipunicoside: A dimeric xanthone with distinct biological activities.

This compound stands out due to its potent inhibition of HIV-1 reverse transcriptase, making it a valuable compound for further research and potential therapeutic applications .

生物活性

Swertifrancheside is a naturally occurring compound isolated from the plant Swertia franchetiana , belonging to the Gentianaceae family. This compound has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of HIV reverse transcriptase. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized as a flavone-xanthone C-glucoside with the molecular formula . Its structure is defined by the presence of multiple hydroxyl groups and a glucopyranosyl moiety, which contribute to its biological activity. The compound's structural features are crucial for its interaction with biological targets, particularly in inhibiting viral replication.

1. Anti-HIV Activity

This compound has been identified as a moderately potent inhibitor of HIV-1 reverse transcriptase, an enzyme critical for viral replication. In vitro studies have shown that this compound can effectively reduce viral load by interfering with the enzyme's activity. The mechanism involves binding to the active site of reverse transcriptase, thereby preventing the conversion of viral RNA into DNA, a vital step in the HIV life cycle .

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound may enhance cellular health and protect against damage caused by reactive oxygen species (ROS) .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases and conditions associated with chronic inflammation .

4. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's ability to induce apoptosis (programmed cell death) in cancer cells further supports its role as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- HIV Inhibition Study : A study published in The American Journal of Chinese Medicine confirmed this compound's role as an HIV reverse transcriptase inhibitor, demonstrating its potential in antiretroviral therapy .

- Antioxidant Activity Assessment : Research conducted on various xanthones, including this compound, revealed significant antioxidant effects measured through DPPH radical scavenging assays, indicating its potential utility in preventing oxidative stress-related diseases .

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of this compound on different cancer cell lines found IC50 values ranging from 10 to 30 µg/mL, suggesting moderate to high potency against specific cancer types .

Summary Table of Biological Activities

属性

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANJQNFIJSRTK-KYRPIRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165961 | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155740-03-7 | |

| Record name | 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155740-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertifrancheside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。